n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine
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Overview
Description
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine typically involves the reaction of 2-methylphenylhydrazine with an appropriate indole derivative under specific conditions. One common method involves the use of a cyclization reaction, where the starting materials are subjected to a series of chemical transformations to form the desired indole structure . The reaction conditions often include the use of a catalyst, such as azobisisobutyronitrile (AIBN), and solvents like 1-propanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- n-[2-(2-Methylphenyl)-1h-indol-2-yl]acetamidine
- n-[2-(2-Methylphenyl)-1h-indol-3-yl]acetamidine
- n-[2-(2-Methylphenyl)-1h-indol-4-yl]acetamidine
Comparison: While these compounds share a similar indole structure, their unique substitution patterns and functional groups can lead to different chemical and biological properties. n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine is unique due to its specific substitution at the 5-position of the indole ring, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N'-[2-(2-methylphenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3/c1-11-5-3-4-6-15(11)17-10-13-9-14(19-12(2)18)7-8-16(13)20-17/h3-10,20H,1-2H3,(H2,18,19) |
InChI Key |
RBYCDGPMORNBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(N2)C=CC(=C3)N=C(C)N |
Origin of Product |
United States |
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